2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
Overview of 2-[(5Z)-5-(2-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-Imidazol-1-yl)propyl]acetamide
2-[(5Z)-5-(2-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a structurally complex hybrid molecule combining a thiazolidinone core, a fluorinated benzylidene moiety, and an imidazole-containing alkyl chain. The compound’s molecular formula is $$ \text{C}{21}\text{H}{19}\text{FN}4\text{O}3\text{S} $$, with a molecular weight of 450.47 g/mol. Key structural features include a 1,3-thiazolidin-2,4-dione ring substituted at the 5-position with a (Z)-configured 2-fluorobenzylidene group and at the 3-position with an acetamide linker connected to a 3-(1H-imidazol-1-yl)propyl chain. The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, which facilitates interactions with biological targets such as DNA or enzymes.
The thiazolidinone core contributes electron-withdrawing properties and hydrogen-bonding capabilities, while the imidazole moiety enhances solubility and enables participation in π-π stacking interactions. The fluorine atom on the benzylidene group introduces electronegativity, potentially improving metabolic stability and target affinity. This combination of features positions the compound as a promising candidate for exploring structure-activity relationships in medicinal chemistry.
Historical Context and Discovery of Thiazolidinone-Imidazole Hybrids
Thiazolidinone-imidazole hybrids emerged as a drug design strategy in the early 21st century, building on the established pharmacological profiles of both scaffolds. Thiazolidinones were first synthesized in 1946 and gained prominence as antidiabetic agents (e.g., rosiglitazone) and antimicrobials. Imidazole derivatives, known since the late 19th century, became clinically relevant through antifungals (ketoconazole) and proton pump inhibitors (omeprazole).
The intentional fusion of these moieties began with studies such as Singh et al. (2011), who demonstrated enhanced anticonvulsant activity in thiazolidinones appended with aromatic amines. A pivotal advancement occurred in 2017 with the synthesis of imidazole-linked thiazolidinones showing dual antimicrobial and DNA-binding capabilities. Subsequent work, including recent derivatives reported in 2024, has expanded the structural diversity and biological applications of these hybrids. The incorporation of fluorinated benzylidene groups, as seen in the target compound, represents a modern refinement aimed at optimizing pharmacokinetic properties and target selectivity.
Rationale for Academic Investigation
This hybrid compound warrants rigorous academic investigation due to three key factors:
- Synergistic Pharmacophores : The thiazolidinone-imidazole combination merges the DNA-binding capacity of thiazolidinones with the enzyme-inhibitory potential of imidazoles, creating molecules capable of multifunctional biological activity.
- Structural Tunability : Position-specific modifications (e.g., fluorination at the benzylidene meta-position) have been shown to amplify antimicrobial potency by 4–8-fold compared to non-halogenated analogs.
- Mechanistic Novelty : Preliminary evidence suggests these hybrids may operate through non-classical pathways, including minor-groove DNA binding ($$ K_b = 0.18 \times 10^2 \, \text{L mol}^{-1} $$) and simultaneous inhibition of microbial topoisomerases.
Scope and Objectives of the Research
This review systematically addresses the following objectives:
- Elucidate the compound’s synthetic pathways using contemporary green chemistry approaches.
- Analyze its structural features through spectral characterization data (FT-IR, $$ ^1\text{H} $$/$$ ^{13}\text{C} $$ NMR, HRMS).
- Evaluate reported biological activities, focusing on antimicrobial efficacy against Gram-positive pathogens ($$ \text{MIC} \leq 3.125 \, \mu\text{g/mL} $$).
- Investigate target engagement mechanisms via molecular docking studies ($$ \Delta G = -8.5 \, \text{kcal/mol} $$) and DNA interaction assays.
The exclusion of pharmacokinetic and safety data aligns with the need for foundational research to establish structure-activity relationships before clinical translation.
Properties
Molecular Formula |
C18H17FN4O3S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C18H17FN4O3S/c19-14-5-2-1-4-13(14)10-15-17(25)23(18(26)27-15)11-16(24)21-6-3-8-22-9-7-20-12-22/h1-2,4-5,7,9-10,12H,3,6,8,11H2,(H,21,24)/b15-10- |
InChI Key |
MJYQSISLBZRNON-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidine derivative with 2-fluorobenzaldehyde under basic conditions.
Attachment of the Imidazole Moiety: This is done by reacting the intermediate with 1H-imidazole and a suitable linker, such as 3-bromopropylamine, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors could be harnessed to develop new treatments.
Industry
In the material science industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene group may enhance binding affinity, while the imidazole moiety could facilitate interactions with metal ions or other active sites. The thiazolidine ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the thiazolidinone core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Structural Differences and Implications
Benzylidene Substituents: The 2-fluorobenzylidene group in the target compound introduces ortho-substitution, which may enhance metabolic stability compared to the 3-chlorobenzylidene analog in . The electron-withdrawing fluorine atom could also influence electronic distribution and binding affinity .
Thiazolidinone Core Modifications: The 2,4-dioxo configuration in the target compound contrasts with the 4-oxo-2-thioxo moiety in . describes a dioxothiazolidin-5-ylidene scaffold fused to a benzamide, which lacks the imidazole-propyl chain, possibly limiting its cellular uptake .
Imidazole Functionalization :
- The imidazole-propyl side chain in the target compound and differs from the indole-methyl group in . Imidazole’s nitrogen-rich structure may enhance interactions with metal ions or enzyme active sites .
Research Findings and Implications
- Antimicrobial Potential: The 3-chloro analog () and arylbenzelidene derivatives () demonstrate that halogenated or aromatic substituents enhance antimicrobial efficacy. The target compound’s 2-fluorobenzylidene group may offer similar advantages .
- Metabolic Stability : Fluorine’s small size and high electronegativity could improve the target compound’s metabolic stability compared to bulkier analogs .
- Synthetic Challenges : The imidazole-propyl chain requires multi-step synthesis, as seen in ’s Hantzsch condensation approach, which may complicate scalability .
Biological Activity
The compound 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including a thiazolidine ring and an imidazole moiety, suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.4 g/mol. The IUPAC name reflects its complex structure, which includes functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN2O4S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide |
| InChI Key | LSEQEPNTQQMTMN-BOPFTXTBSA-N |
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The fluorobenzylidene group may interact with hydrophobic pockets in proteins, modulating enzyme activity.
- Receptor Binding : The imidazole moiety could enhance binding to various receptors and metal ions, potentially leading to therapeutic effects against cancer and microbial infections.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. For instance, assays conducted on human lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells showed significant cytotoxicity.
Table 1: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.20 |
| MDA-MB-231 | 1.40 |
| HeLa | 1.80 |
These results indicate that the compound exhibits potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin.
EGFR and BRAF Inhibition
Further investigations revealed that the compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E mutations, both critical targets in cancer therapy.
Table 2: IC50 Values for EGFR and BRAF Inhibition
| Compound | Target | IC50 (nM) |
|---|---|---|
| 2-Fluorobenzylidene | EGFR | 91 ± 07 |
| 2-Fluorobenzylidene | BRAF V600E | 93 ± 08 |
These findings suggest that the compound could serve as a dual inhibitor, providing a promising avenue for therapeutic development against resistant cancer types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Studies
A recent case study involving a series of thiazolidinone derivatives highlighted the potential of this compound in treating resistant bacterial strains. The study reported a significant reduction in bacterial load in infected tissue samples treated with this compound compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
